

Application Notes and Protocols: Evaluating HSD17B13 Inhibitors in Mouse Models of NASH

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Compound of Interest

Compound Name: Hsd17B13-IN-23

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These application notes provide an overview and detailed protocols for assessing the in vivo efficacy of HSD17B13 inhibitors in preclinical mouse models of Nonalcoholic Steatohepatitis (NASH). The information is based on findings from studies on various HSD17B13-targeting agents, including small molecule inhibitors and antisense oligonucleotides (ASOs).

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] Genetic studies in humans have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of progressing from simple steatosis to NASH, fibrosis, and cirrhosis.[3][4][5][6] This makes HSD17B13 a compelling therapeutic target for the treatment of NASH and other chronic liver diseases.[2][4][7] The therapeutic potential of inhibiting HSD17B13 is being actively investigated using various modalities, including small molecule inhibitors and RNA interference technologies.[3][8]

The following sections detail the experimental design, protocols, and data analysis for evaluating HSD17B13 inhibitors in relevant mouse models of NASH.

Preclinical Mouse Models of NASH

Several mouse models are utilized to recapitulate the key features of human NASH, including steatosis, inflammation, and fibrosis. The choice of model can influence the study outcome, as evidenced by some conflicting results in Hsd17b13 knockout and knockdown studies.^[9]

Commonly Used NASH Mouse Models:

- Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAAHFD): This model rapidly induces severe steatohepatitis and fibrosis.^{[4][10][11]}
- Gubra-Amylin NASH (GAN) Diet: This diet, rich in fat, fructose, and cholesterol, induces a metabolic syndrome phenotype along with NASH and fibrosis.^{[9][11]}

Experimental Protocols

Protocol 1: Evaluation of a Small Molecule HSD17B13 Inhibitor in the CDAAHFD Mouse Model

This protocol is based on studies evaluating compounds like EP-036332 (administered as prodrug EP-037429).^[4]

Objective: To assess the hepatoprotective effects of an HSD17B13 inhibitor in mice with established NASH.

Materials:

- Male C57BL/6J mice
- CDAAHFD (e.g., A06071302, Research Diets) and corresponding control diet
- HSD17B13 inhibitor (e.g., EP-037429)
- Vehicle control
- Materials for blood collection and tissue harvesting
- Reagents for biochemical assays (ALT, AST), histology (H&E, Sirius Red), and molecular analysis (qPCR, Western blot, lipidomics).

Procedure:

- Induction of NASH: Feed mice a CDAAHFD for a period sufficient to induce NASH and fibrosis (e.g., 14 weeks).[11] A control group is fed a standard chow diet.
- Compound Administration:
 - Randomize CDAAHFD-fed mice into treatment and vehicle control groups.
 - Administer the HSD17B13 inhibitor (e.g., via oral gavage) at a predetermined dose and frequency. The vehicle is administered to the control group.
- Monitoring: Monitor body weight and food intake weekly.
- Terminal Procedures: At the end of the treatment period:
 - Collect blood via cardiac puncture for plasma analysis of liver enzymes (ALT, AST).
 - Perfuse and harvest the liver. Weigh the liver and section it for histology, molecular analysis, and lipidomics.
- Endpoint Analysis:
 - Histology: Stain liver sections with H&E for assessment of steatosis, inflammation, and ballooning. Use Sirius Red staining to quantify fibrosis.
 - Biochemical Analysis: Measure plasma ALT and AST levels.
 - Gene and Protein Expression: Analyze the expression of genes and proteins related to inflammation (e.g., $Tnf-\alpha$, *Ccl2*), fibrosis (e.g., *Col1a1*, *Acta2*), and HSD17B13 in liver tissue.
 - Lipidomics: Perform untargeted lipidomics on liver tissue to assess changes in lipid profiles.

Protocol 2: Evaluation of an HSD17B13 Antisense Oligonucleotide (ASO) in a Fibrosis Mouse Model

This protocol is adapted from studies using Hsd17b13-targeting ASOs.[\[10\]](#)[\[12\]](#)

Objective: To determine the efficacy of Hsd17b13 knockdown on hepatic steatosis and fibrosis.

Materials:

- Male C57BL/6J mice
- CDAHFD
- Hsd17b13 ASO and a control ASO
- Saline or other appropriate vehicle
- Standard materials for animal procedures and endpoint analysis as in Protocol 1.

Procedure:

- NASH Induction: Induce NASH and fibrosis in mice using the CDAHFD as described above.
- ASO Administration:
 - Administer Hsd17b13 ASO or control ASO via subcutaneous injection, typically once a week.[\[12\]](#)
 - Dose-response studies may be performed to determine the optimal ASO concentration.
- Monitoring and Terminal Procedures: Follow the same procedures as outlined in Protocol 1.
- Endpoint Analysis:
 - Confirmation of Knockdown: Verify the reduction of Hsd17b13 mRNA and protein expression in the liver of ASO-treated mice.
 - Histological and Biochemical Analysis: As described in Protocol 1. Studies have shown that Hsd17b13 ASO treatment can modulate hepatic steatosis, but its effect on fibrosis in the CDAHFD model may be limited.[\[10\]](#)[\[12\]](#)

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment and control groups.

Table 1: Efficacy of an HSD17B13 Inhibitor in a CDAAHFD Mouse Model

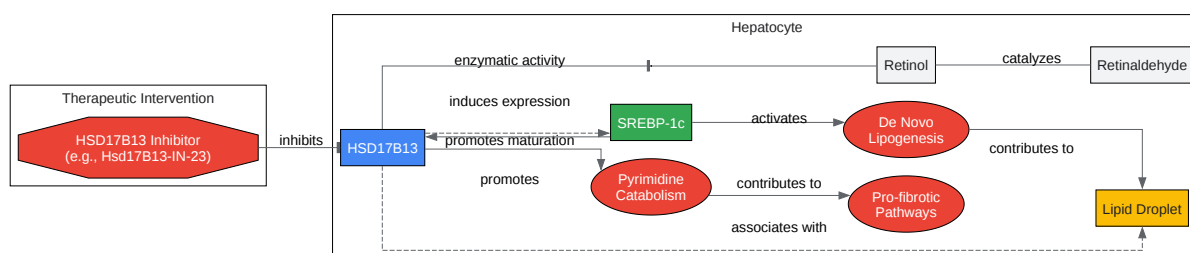
| Parameter | Vehicle Control | HSD17B13 Inhibitor | p-value |
|-------------------------------|-----------------|--------------------|---------|
| Plasma Markers | | | |
| ALT (U/L) | Value | Value | Value |
| AST (U/L) | Value | Value | Value |
| Liver Histology | | | |
| NAFLD Activity Score (NAS) | Value | Value | Value |
| Fibrosis Score | Value | Value | Value |
| Gene Expression (fold change) | | | |
| Col1a1 | 1.0 | Value | Value |
| Tnf-α | 1.0 | Value | Value |
| Liver Triglycerides (mg/g) | Value | Value | Value |

Table 2: Effects of Hsd17b13 ASO Treatment in a CDAHFD Mouse Model

| Parameter | Control ASO | Hsd17b13 ASO (10 mpk) | Hsd17b13 ASO (25 mpk) | Hsd17b13 ASO (50 mpk) |
|-----------------------------|-------------|-----------------------|-----------------------|-----------------------|
| Hsd17b13 mRNA knockdown (%) | 0 | 80% | 94% | 98% |
| Hepatic Steatosis Score | Value | Value | Value | Value |
| Hepatic Fibrosis Score | Value | Value | Value | Value |
| Plasma ALT (U/L) | Value | Value | Value | Value |

Visualizations

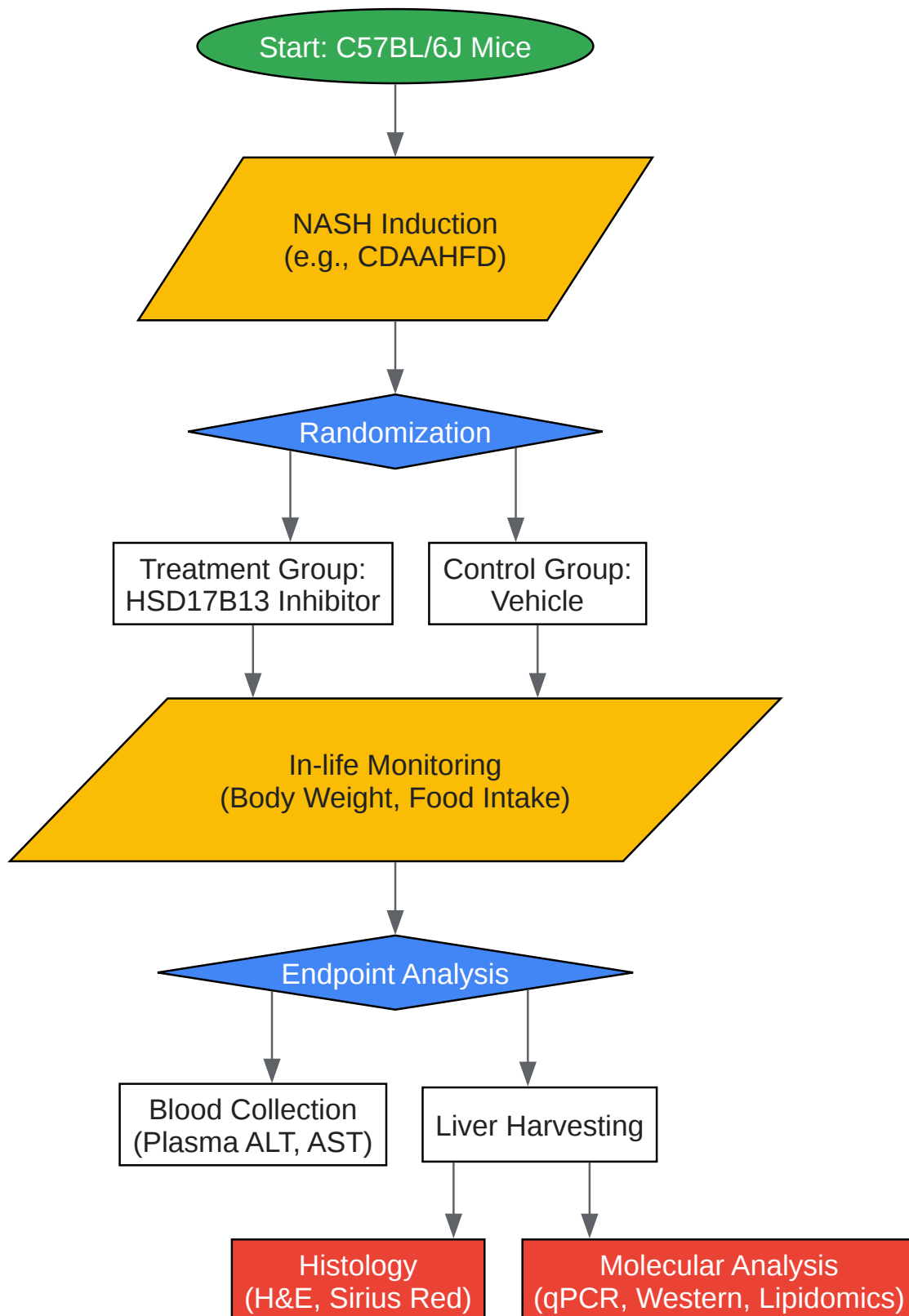
Signaling Pathway and Mechanism of Action



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Caption: Proposed mechanism of HSD17B13 action and therapeutic inhibition in hepatocytes.

Experimental Workflow



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Caption: General experimental workflow for evaluating HSD17B13 inhibitors in NASH mouse models.

Discussion and Interpretation of Results

The inhibition of HSD17B13 is expected to be hepatoprotective.[4] Key indicators of efficacy include:

- **Reduction in Liver Injury Markers:** A significant decrease in plasma ALT and AST levels in the treatment group compared to the vehicle control.
- **Improvement in Liver Histology:** Amelioration of steatosis, inflammation, and hepatocyte ballooning (NAFLD Activity Score), and a reduction in fibrosis as quantified by Sirius Red staining.
- **Modulation of Gene Expression:** Downregulation of pro-inflammatory and pro-fibrotic genes in the liver.
- **Alterations in Lipid Metabolism:** Changes in the hepatic lipidome, potentially reflecting the enzymatic function of HSD17B13. Some studies suggest that HSD17B13 inhibition is associated with an increase in hepatic phospholipids.[11]

It is important to note that the preclinical data on HSD17B13's role in NASH pathogenesis have been somewhat inconsistent, particularly regarding its impact on steatosis versus fibrosis.[9] Therefore, a comprehensive evaluation of multiple endpoints is crucial for a thorough assessment of an inhibitor's efficacy.

Conclusion

The evaluation of HSD17B13 inhibitors in mouse models of NASH is a critical step in the preclinical development of novel therapeutics for this prevalent liver disease. The protocols and data interpretation guidelines presented here provide a framework for conducting these studies and understanding the potential of HSD17B13-targeted therapies.

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